Product packaging for 4-Bromo-1-methylindolin-2-one(Cat. No.:CAS No. 884855-68-9)

4-Bromo-1-methylindolin-2-one

Cat. No.: B1287810
CAS No.: 884855-68-9
M. Wt: 226.07 g/mol
InChI Key: YYTXVBYHPIORNO-UHFFFAOYSA-N
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Description

Importance of the Indolin-2-one Core in Medicinal Chemistry and Chemical Biology

The indolin-2-one core, also known as oxindole (B195798), is recognized as a "privileged structure" in medicinal chemistry. nih.govaip.org This bicyclic framework, consisting of a benzene (B151609) ring fused to a five-membered lactam ring, is a common feature in numerous natural products and synthetic compounds with significant biological activities. aip.org Its structural rigidity and the presence of various sites for functionalization make it an ideal scaffold for designing molecules that can interact with a range of biological targets. aip.org

Indolin-2-one derivatives have been extensively investigated and have led to the development of approved drugs and clinical candidates for various diseases, most notably cancer. nih.govscirp.orgekb.eg Many of these compounds function as kinase inhibitors, which are crucial regulators of cellular processes. scirp.org For instance, Sunitinib, an indolin-2-one derivative, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of certain cancers. scirp.orgarabjchem.orgnih.gov The versatility of the indolin-2-one scaffold allows for modifications at the C3 position, the aromatic ring, and the nitrogen atom, enabling the fine-tuning of their pharmacological profiles. aip.org

Overview of Brominated Indolin-2-one Derivatives in Academic Contexts

The introduction of bromine atoms into the indolin-2-one scaffold has been a strategic approach in medicinal chemistry to enhance or modify the biological activity of the parent compound. aip.org Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. solubilityofthings.com

Research has shown that the position of the bromine atom on the indolin-2-one ring is critical for its biological effect. For example, studies on various brominated indolin-2-ones have demonstrated their potential as anticancer agents. aip.orgaip.org The presence of bromine can lead to improved cytotoxicity against various cancer cell lines. aip.orgaip.org For instance, some brominated indolin-2-one derivatives have shown significant inhibitory activity against different cancer cell lines. nih.gov These findings underscore the importance of bromine substitution in the design of new therapeutic agents based on the indolin-2-one framework. aip.org

Research Landscape of 4-Bromo-1-methylindolin-2-one

This compound is a specific derivative within the brominated indolin-2-one class that has garnered attention as a key intermediate in organic synthesis. jocpr.com Its chemical structure features a bromine atom at the 4-position of the indole (B1671886) ring and a methyl group at the nitrogen atom. This particular arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules.

The synthesis of this compound has been reported in the chemical literature. One common method involves the N-methylation of 4-bromoindolin-2-one. ambeed.com This reaction is typically achieved by treating 4-bromo-1,3-dihydro-2-oxindole with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. ambeed.com

The primary application of this compound in a research context is as a building block for the synthesis of other compounds. For example, it has been used as a starting material in the synthesis of various (Z)-3-benzylidene-4-bromo-1-methylindolin-2-one derivatives. jocpr.com These reactions typically involve a condensation reaction between this compound and a substituted benzaldehyde (B42025) in the presence of a base like pyridine. jocpr.com The resulting compounds have been investigated for their potential biological activities, such as antitumor properties. jocpr.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS Number 884855-68-9
Synonyms 4-Bromo-1-methyl-1,3-dihydro-indol-2-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1287810 4-Bromo-1-methylindolin-2-one CAS No. 884855-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTXVBYHPIORNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587482
Record name 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884855-68-9
Record name 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=884855-68-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
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Record name 4-Bromo-1-methyl-2-oxindole
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Synthetic Methodologies for 4 Bromo 1 Methylindolin 2 One and Its Precursors

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 4-Bromo-1-methylindolin-2-one involves the construction of the core indole-2,3-dione (isatin) ring system, followed by the introduction of a bromine atom at the 4-position and methylation of the nitrogen atom.

The synthesis of brominated isatins can be achieved through several established methods. One common approach is the direct bromination of isatin (B1672199) itself. For instance, the treatment of isatin with bromine can lead to the formation of 5,7-dibromoisatin. tandfonline.com Alternatively, specific substitution patterns can be achieved by starting with appropriately substituted anilines. The Sandmeyer methodology, for example, can be employed to prepare 5-methylisatin, which can then be brominated to yield 7-bromo-5-methylisatin. tandfonline.com Another route involves the mono-bromination of isatin in ethanol, followed by nitration to produce 5-bromo-7-nitroisatin. tandfonline.com

The reaction of 4-bromo isatin with DMSO has been shown to yield a mixture of C5- and C7-alkylated products. acs.org Furthermore, the synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been accomplished through alkylation reactions under phase transfer catalysis conditions, which are then utilized in 1,3-dipolar cycloaddition reactions. researchgate.net The Stolle and Gassman syntheses are also effective methods for preparing isatin and its derivatives from substituted anilines. biomedres.us

Table 1: Synthesis of Brominated Isatin Derivatives
Starting MaterialReagents and ConditionsProductReference
IsatinBromine5,7-Dibromoisatin tandfonline.com
5-MethylisatinBromination in ethanol7-Bromo-5-methylisatin tandfonline.com
Isatin1. Bromination in ethanol; 2. NaNO₃, H₂SO₄5-Bromo-7-nitroisatin tandfonline.com
4-Bromo isatinDMSOMixture of C5- and C7-alkylated products acs.org
5-Bromo-isatin derivativesAlkylation (Phase Transfer Catalysis)New heterocyclic systems researchgate.net
Substituted anilinesOxalyl chloride, Lewis acids (e.g., AlCl₃)Substituted isatins biomedres.us
AnilineN-chlorosuccinimide, hydrolysisIsatin biomedres.us

Once the desired brominated isatin is obtained, the next step is the methylation of the nitrogen atom. A variety of methods have been reported for the N-alkylation of isatins. A facile method involves the use of calcium hydride as a base in dimethylformamide (DMF). tandfonline.com This procedure is suitable for a range of alkylating agents and has been used to prepare N-methyl and N-ethyl derivatives of 5,7-dibromoisatin. tandfonline.com

Other methods for N-alkylation include the use of alkyl sulfates with aqueous sodium hydroxide (B78521), which provides high yields. tandfonline.com Potassium carbonate in DMF with alkyl halides is another effective system. tandfonline.com More recently, copper-catalyzed N-methylation of NH-isatins using DMSO as both a methyl source and a solvent has been reported. acs.org Additionally, Selectfluor-mediated transformations of isatin in dimethyl sulfoxide (B87167) can also achieve N-methylation. researchgate.net

Table 2: N-Methylation of Isatin Derivatives
Isatin DerivativeReagents and ConditionsProductReference
Isatin derivativeAlkylating agent, CaH₂, DMFN-Alkylated isatin tandfonline.com
IsatinAlkyl sulfates, aq. NaOHN-Alkylated isatin tandfonline.com
IsatinAlkyl halides, K₂CO₃, DMFN-Alkylated isatin tandfonline.com
NH-isatinsDMSO, Copper catalystN-Methylated isatin acs.org
IsatinDMSO, SelectfluorN-Methyl isatin researchgate.net

Reduction and Derivatization Approaches to this compound

With 4-bromo-1-methyl-1H-indole-2,3-dione in hand, the final step to obtain this compound is the reduction of the C3-carbonyl group.

A widely used method for the reduction of the C3-carbonyl of isatins to a methylene (B1212753) group is the Wolff-Kishner reduction. This reaction typically involves the formation of a hydrazone intermediate, followed by treatment with a strong base at elevated temperatures. acs.org Isatin can be converted to its 3-hydrazone by reacting with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net The subsequent reduction can be carried out using potassium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol. acs.org Microwave-assisted Wolff-Kishner reduction has been shown to significantly shorten reaction times. acs.org A one-pot Wolff-Kishner-like reduction of isatin derivatives using hydrazine hydrate also provides an efficient route to indolin-2-one (oxindole) derivatives. tandfonline.com Halo-functionalized isatins can be alkylated at the nitrogen atom and then reduced in situ with hydrazine hydrate to yield the corresponding oxindole (B195798) products. researchgate.net

While the isatin reduction pathway is common, alternative synthetic routes to the indolin-2-one core exist. For instance, 4-bromo-1-methylindole can be synthesized from a suspension of the appropriate precursor with potassium carbonate and dimethyl carbonate in DMF at high temperatures. chemicalbook.com Although this provides the indole (B1671886) rather than the indolin-2-one, it highlights other strategies for constructing the core ring system.

General Synthetic Transformations Involving the this compound Core

The this compound scaffold is a versatile intermediate in organic synthesis. The bromine atom at the 4-position can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The lactam functionality also presents opportunities for further chemical modification. While specific transformations of this compound are not extensively detailed in the provided context, the reactivity of similar brominated indole systems suggests potential for reactions such as Suzuki, Heck, and Sonogashira couplings. The synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols showcases the utility of halogenated indole precursors in building molecular complexity. rsc.org

Acylation Reactions and Alkylation Strategies

Alkylation and acylation are fundamental reactions for introducing carbon-based functional groups onto the indole scaffold, often employing Friedel-Crafts type reactions. libretexts.org In the context of this compound, alkylation is crucial for introducing the methyl group at the N-1 position. The synthesis of a direct precursor, 4-bromo-1-methylindole, has been achieved with a high yield of 91% by reacting 4-bromoindole (B15604) with dimethyl carbonate in the presence of potassium carbonate. chemicalbook.com

Friedel-Crafts alkylation, an electrophilic aromatic substitution, allows for the attachment of alkyl groups to an aromatic ring. youtube.com However, this reaction has notable limitations, including the potential for polyalkylation, where multiple alkyl groups are added to the ring because the initial alkylation product is more reactive than the starting material. libretexts.orgyoutube.com Another significant issue is the propensity for carbocation rearrangements, which can lead to a mixture of products. libretexts.orgyoutube.com

To circumvent these issues, Friedel-Crafts acylation is often a preferred alternative. This reaction introduces an acyl group into the aromatic ring. libretexts.org The resulting acylated product is deactivated, which effectively prevents further acylation reactions. youtube.com The acyl group can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. A concise synthesis of indolin-2-ones can also be achieved via a direct acid-catalyzed intramolecular Friedel-Crafts alkylation. researchgate.net

Reaction TypeReagents/CatalystKey Features/Limitations
N-Alkylation Dimethyl carbonate, K2CO3High yield for methylation of indole nitrogen. chemicalbook.com
Friedel-Crafts Alkylation R-X, Lewis Acid (e.g., AlCl3)Prone to polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl3)Avoids polyalkylation as the product is deactivated; no rearrangements. libretexts.orgyoutube.com

Condensation Reactions for Scaffold Modification

Condensation reactions are vital for building the core heterocyclic structure of indolin-2-one derivatives. The Darzens condensation, for example, can be used to obtain 3-chloro-2-oxo-N,3-diarylpropanamides, which serve as precursors for indolin-2-ones. researchgate.net

Furthermore, the indoline (B122111) scaffold can be modified through condensation reactions with various electrophiles. For instance, indolines can react with aromatic aldehydes. nih.gov These reactions demonstrate the versatility of the indoline ring system for further functionalization and the construction of more complex molecular architectures. The Bartoli indole synthesis and its modifications represent another powerful condensation-based strategy for creating substituted indoles from nitroarenes and vinyl Grignard reagents, which can then be further elaborated.

Formation of Hydrazone and Mannich Bases

The carbonyl group at the C-2 position of the indolin-2-one ring provides a reactive site for further derivatization. More commonly, the related isatin (indoline-2,3-dione) derivatives are used for these transformations. Isatins can undergo condensation with hydrazines to form hydrazones. nih.gov

This reactivity can be extended to Mannich reactions. A series of N-Mannich bases can be synthesized by reacting the initially formed Schiff bases or hydrazones of isatin with formaldehyde (B43269) and a secondary amine, such as diphenylamine. nih.gov The Mannich reaction is a powerful tool for aminomethylation, adding an aminomethyl group to an active hydrogen atom on a substrate. nih.gov These reactions significantly increase the structural diversity of compounds that can be generated from the core indolin-2-one scaffold.

DerivativeReactionReagents
Hydrazone CondensationIsatin derivative, Hydrazine derivative nih.gov
Schiff Base CondensationIsatin derivative, Primary amine nih.gov
Mannich Base AminomethylationIsatin derivative, Formaldehyde, Secondary amine nih.govnih.gov

Optimization of Synthetic Pathways

Optimizing synthetic routes is critical for improving efficiency, increasing yields, and ensuring the purity of the final product. This involves fine-tuning reaction conditions, developing strategies to enhance yields, and minimizing the formation of unwanted byproducts.

Reaction Condition Optimization

The outcome of a chemical reaction is highly dependent on parameters such as solvent, temperature, catalyst, and reagent stoichiometry. A clear example of this is seen in the palladium-catalyzed synthesis of isoquinoline (B145761) derivatives, where a switch in reaction conditions can selectively yield two different products from the same starting material. The use of PdBr2/CuBr2/LiBr in acetonitrile (B52724) favors the formation of 4-bromoisoquinoline, whereas using PdBr2/CuBr2/HOAc in dichloroethane selectively produces 4-bromoisoquinolone. researchgate.net This demonstrates that careful selection of the reaction environment is a powerful tool for controlling product formation. For the synthesis of this compound precursors, specific conditions like heating a mixture in DMF to 140°C for 3.5 hours have been reported to achieve high yields. chemicalbook.com

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in chemical synthesis. One effective strategy is the use of catalysts. In the synthesis of a furoindolin-2-one structure, it was found that using a Pd(OAc)2 catalyst under oxidative conditions improved the yield of the cyclization product. mdpi.com Similarly, the high 91% yield reported for the N-methylation of 4-bromoindole was achieved through a specific choice of reagents (dimethyl carbonate) and conditions, highlighting how moving away from traditional alkylating agents can lead to significant improvements. chemicalbook.com

ReactionStrategyResult
Oxidative CyclizationUse of Pd(OAc)2 catalystImproved product yield mdpi.com
N-methylation of 4-bromoindoleUse of dimethyl carbonate in DMF at 140°C91% yield chemicalbook.com

Minimization of Side Reactions

Unwanted side reactions reduce the yield and complicate the purification of the target compound. A well-documented issue in synthetic chemistry is the polyalkylation and rearrangement that occurs during Friedel-Crafts alkylation. libretexts.orgyoutube.com A key strategy to minimize these side reactions is to use the Friedel-Crafts acylation reaction instead. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents subsequent acylation events. youtube.com This approach provides a much cleaner reaction, leading to a single, non-rearranged product that can be subsequently reduced if the alkyl functionality is desired.

Reaction Mechanisms and Pathways of 4 Bromo 1 Methylindolin 2 One Derivatives

Mechanistic Investigations of Derivatization Reactions

The derivatization of 4-Bromo-1-methylindolin-2-one can be broadly categorized into two main types: reactions at the C4-position involving the bromo-substituent and reactions at the C3-position of the oxindole (B195798) ring.

Palladium-Catalyzed Cross-Coupling Reactions at C4: The most prominent derivatization at the C4 position involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This pathway is fundamental for forming a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The generally accepted catalytic cycle for this transformation serves as a model for the derivatization of this compound.

The mechanism proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, resulting in a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron compound (in the Suzuki reaction) is transferred to the palladium center, displacing the bromide. This step requires the activation of the organoboron species by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Base-Catalyzed Aldol (B89426) Reactions at C3: The C3 position of the indolin-2-one core is flanked by a carbonyl group and an aromatic ring, making its protons acidic and enabling the formation of an enolate. This enolate can act as a nucleophile in reactions like the aldol addition to aldehydes or ketones (e.g., isatins). The mechanism for a base-catalyzed aldol reaction involves:

Enolate Formation: A base, such as piperidine (B6355638) or potassium carbonate, abstracts a proton from the C3 position to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new C-C bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (often the conjugate acid of the base or a solvent) to yield the final 3-substituted-3-hydroxyindolin-2-one product.

Table 1: Key Derivatization Reactions and Mechanistic Features
Reaction TypePositionKey Mechanistic StepsCatalyst/Reagent Example
Suzuki-Miyaura CouplingC4Oxidative Addition, Transmetalation, Reductive EliminationPd(PPh₃)₄ / Base
Aldol AdditionC3Enolate Formation, Nucleophilic Attack, ProtonationBase (e.g., Piperidine)
Asymmetric Aldol AdditionC3Enamine/Enolate formation, Catalyst-controlled facial attackChiral Organocatalyst

Role of the Bromo-Substituent in Reactivity Profiles

The bromo-substituent at the C4 position profoundly influences the reactivity of the molecule in two principal ways: through its electronic effects on the aromatic system and by serving as a leaving group.

Electronic Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene (B151609) portion of the indolinone core. Consequently, the aromatic ring is deactivated towards electrophilic aromatic substitution compared to the non-brominated parent compound. Conversely, this electron-withdrawing nature can make the C-Br bond more susceptible to oxidative addition by low-valent transition metals like Pd(0), a crucial step in cross-coupling reactions.

Leaving Group Ability: The primary role of the 4-bromo substituent in synthetic pathways is as a versatile leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to participate in catalytic cycles with palladium, nickel, and copper catalysts, allowing for the introduction of a wide array of substituents. While aryl bromides are generally less reactive than the corresponding aryl iodides, they offer a good balance of reactivity and stability, making them common substrates in synthesis.

Intramolecular and Intermolecular Interactions Influencing Reaction Outcomes

Non-covalent interactions, both within the molecule (intramolecular) and between the molecule and other species (intermolecular), can significantly steer the course of a reaction, particularly its stereochemical outcome.

Intramolecular Interactions: In derivatives of this compound, the introduction of functional groups can lead to the formation of intramolecular hydrogen bonds (IMHBs). For instance, an aldol reaction at the C3 position generates a hydroxyl group. If a suitable hydrogen bond acceptor is introduced at the C4 position (via substitution of the bromine), an IMHB could form between these two groups. Such an interaction can create a more rigid, cyclic-like conformation. This conformational rigidity can influence subsequent reactions by sterically blocking one face of the molecule, leading to higher diastereoselectivity.

Intermolecular Interactions: The interaction between the substrate and the catalyst is fundamental to achieving high selectivity. In organocatalyzed asymmetric reactions, for example, a chiral catalyst (such as a proline derivative or cinchona alkaloid) forms specific, transient intermolecular interactions with the substrate. nih.govacs.org In a typical asymmetric aldol reaction, the catalyst may form hydrogen bonds with both the enolate nucleophile and the isatin (B1672199) electrophile, arranging them in a well-defined three-dimensional orientation within the transition state. rsc.org This precise organization dictates which face of the electrophile is attacked, thereby controlling the stereochemistry of the newly formed stereocenter.

Stereochemical Considerations in Synthesis

The synthesis of derivatives from this compound often involves the creation of new stereocenters, most commonly at the C3 position. The development of stereoselective methods to control the configuration of these centers is a key area of research.

The prochiral C3 center of the indolin-2-one can be functionalized to create a tertiary or even a quaternary stereocenter. Asymmetric aldol reactions are a powerful tool for this purpose. nih.gov The reaction can be rendered enantioselective by using a chiral catalyst that facilitates the formation of the C-C bond with a specific facial bias.

Mechanism of Organocatalyzed Asymmetric Aldol Reaction: A common strategy involves the use of bifunctional organocatalysts, such as thiourea (B124793) derivatives of cinchona alkaloids. acs.orgacs.org

The catalyst's basic tertiary amine site activates the nucleophile (e.g., a ketone or another oxindole) by facilitating enamine or enolate formation.

Simultaneously, the thiourea moiety of the catalyst acts as a hydrogen-bond donor, binding to and activating the carbonyl group of the electrophile (an isatin derived from this compound).

This dual activation brings the two reactants together in a highly organized, chiral transition state. The steric environment created by the catalyst directs the nucleophile to attack a specific face of the isatin's C3 carbonyl, leading to the formation of the product with high enantiomeric excess (ee). rsc.orgacs.org

By selecting the appropriate pseudoenantiomeric catalyst (e.g., quinine (B1679958) vs. quinidine (B1679956) derivatives), it is possible to selectively synthesize either enantiomer of the desired 3-substituted-3-hydroxyoxindole product. acs.org This level of control is critical for the synthesis of biologically active molecules where only one enantiomer displays the desired therapeutic effect.

Biological and Pharmacological Research Applications of 4 Bromo 1 Methylindolin 2 One Derivatives

Anticancer Research

The core structure of indolin-2-one is a recognized scaffold in the design of kinase inhibitors, with derivatives showing promise in anticancer research by targeting various proteins and signaling pathways crucial for tumor growth and survival. cancertreatmentjournal.com Modifications to this structure, including the addition of bromine at the 4-position and a methyl group at the N-1 position, have led to the development of compounds with diverse and potent anticancer activities.

A primary strategy in modern cancer therapy is the inhibition of tyrosine kinases, which are critical regulators of cellular processes such as proliferation, migration, and angiogenesis. nih.gov Derivatives of 4-bromo-1-methylindolin-2-one have been engineered to target several key tyrosine kinase receptors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. mdpi.comresearchgate.net The VEGF/VEGFR-2 signaling pathway is a significant target in oncology. mdpi.com Indolin-2-one-based compounds have been designed as potent VEGFR-2 inhibitors. For instance, novel indolin-2-one-triazole hybrids have been synthesized and evaluated for their VEGFR-2 inhibitory actions, with some analogues showing potent activity. mdpi.comresearchgate.net One such 5-bromo-indolin-2-one derivative, compound 11d , demonstrated a VEGFR-2 inhibitory concentration (IC50) of 16.3 nM. researchgate.net Another study reported compound 17a , an indolin-2-one derivative, as a potent VEGFR-2 inhibitor with an IC50 value of 0.078 µM, which is more potent than the established drug Sunitinib (IC50 = 0.139 µM). nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are also involved in tumor growth and angiogenesis. cancertreatmentjournal.com The indolin-2-one scaffold is a foundational structure for inhibitors that target PDGFRs. cancertreatmentjournal.comnih.gov Nintedanib, for example, is a multi-targeted tyrosine kinase inhibitor based on the indolinone structure that targets VEGFRs, PDGFRs, and FGFRs. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR-1) is another tyrosine kinase implicated in tumor angiogenesis and proliferation. nih.gov Indolin-2-one derivatives like Nintedanib and Surufatinib are known to inhibit FGFR signaling, highlighting the versatility of this chemical scaffold in targeting multiple oncogenic kinase pathways. nih.gov

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives Against Tyrosine Kinases
CompoundTarget KinaseIC50 ValueReference
11d (5-bromo derivative)VEGFR-216.3 nM researchgate.net
17aVEGFR-20.078 µM nih.gov
Sunitinib (Reference)VEGFR-20.139 µM nih.gov

Rho-associated coiled-coil protein kinases (ROCKs) are involved in cellular processes that can contribute to cancer progression. A series of selective ROCK2 inhibitors based on an indoline (B122111) structure have been designed and synthesized. nih.gov Through structural modification, an optimized compound, 9b , was developed, which demonstrated an IC50 value of 6 nM against ROCK2. nih.gov Cellular assays confirmed that this compound could inhibit the ROCK signaling pathway. nih.gov

The thioredoxin system is a key regulator of cellular redox balance, and its components are often overexpressed in cancer cells, contributing to tumor progression and resistance to therapy. nih.govnih.gov Thioredoxin reductase (TrxR), a central enzyme in this system, has become an attractive target for anticancer drug development. mdpi.comrsc.org

Derivatives of indolin-2-one have been identified as potent inhibitors of TrxR. mdpi.com These compounds can selectively target TrxR, leading to an imbalance in the cell's redox state. mdpi.com Inhibition of TrxR disrupts the regeneration of reduced thioredoxin, which in turn impairs the cell's ability to detoxify reactive oxygen species (ROS). nih.gov The resulting accumulation of ROS induces oxidative stress, a condition that can trigger programmed cell death (apoptosis) in cancer cells. nih.gov Gold-containing compounds, for example, have been shown to inhibit TrxR, leading to oxidative protein damage. rsc.org

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate cell proliferation, differentiation, and apoptosis. nih.govnih.gov The deregulation of these pathways, including the ERK1/2, p38, and JNK cascades, is a common feature of many cancers. nih.govresearchgate.net

Research has shown that certain indolin-2-one derivatives can modulate these pathways. For instance, the inhibition of TrxR by indolin-2-one compounds can lead to the activation of the p38 and JNK MAPK signaling pathways, which are often associated with stress responses and apoptosis. researchgate.net These pathways are typically activated by upstream kinases in response to various extracellular stimuli, including oxidative stress. researchgate.net The ERK1/2 pathway, primarily activated by mitogens, is also a target. imrpress.com While some pathways like ERK1/2 are often linked to cell proliferation, their modulation by targeted inhibitors can shift the cellular response towards apoptosis. nih.govimrpress.com

Apoptosis is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. nih.gov Many anticancer therapies aim to induce apoptosis in tumor cells. Derivatives of this compound have been shown to trigger apoptosis through several mechanisms.

One key event in apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. nih.gov Studies on indolin-2-one derivatives have demonstrated the upregulation of executioner caspases like caspase-3 and initiator caspases like caspase-9. nih.gov For example, compound 17a was found to upregulate the expression of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively. researchgate.net

The activation of caspases leads to the cleavage of specific cellular substrates, including Poly(ADP-ribose) polymerase (PARP). nih.gov PARP cleavage is a well-established hallmark of apoptosis. nih.gov

The regulation of apoptosis is also controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. Research has shown that potent indolin-2-one derivatives can upregulate the expression of Bax while downregulating Bcl-2, thereby promoting apoptosis. nih.govnih.gov Compound 17a , for instance, increased the expression level of BAX by 2.7-fold and decreased the Bcl-2 level by 1.9-fold. researchgate.net

Table 2: Apoptotic Effects of Indolin-2-one Derivative 17a
Apoptotic MarkerEffect of Compound 17aReference
Total Apoptosis3.5-fold increase nih.gov
Caspase-3 Expression6.9-fold upregulation researchgate.net
Caspase-9 Expression3.7-fold upregulation researchgate.net
BAX Expression2.7-fold increase researchgate.net
Bcl-2 Expression1.9-fold decrease researchgate.net

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled cell cycle progression. Inducing cell cycle arrest is another key mechanism by which anticancer agents can inhibit tumor growth.

Derivatives of indolin-2-one have been found to interfere with the cell cycle at various phases. For example, the potent VEGFR-2 inhibitor 17a was shown to induce cell cycle arrest in HepG2 liver cancer cells at the S phase, which is the phase of DNA synthesis. nih.govresearchgate.net

The progression of the cell cycle is controlled by cyclin-dependent kinases (CDKs), which are in turn regulated by CDK inhibitors such as p21 and p27. nih.gov These proteins can halt the cell cycle at critical checkpoints, such as the G1/S and G2/M transitions, to allow for DNA repair or to initiate apoptosis. nih.govnih.gov Research has demonstrated that some indolin-2-one derivatives can upregulate the expression of p21, which contributes to their cell cycle arrest activity. nih.govnih.gov Functional loss of p21 or p27 has been implicated in the progression of many human malignancies. nih.gov

In vitro Anticancer Activity against Specific Cell Lines (e.g., MCF-7, HepG2, HCT 116, A-549, Malignant Mesothelioma, Breast Cancer, Colon Cancer, HCC, MB, GBM)

Derivatives of the indolin-2-one scaffold, a core structure in many biologically active compounds, have been a significant focus of anticancer research. The incorporation of a bromo group and a methyl group at specific positions, as in the this compound framework, is explored to enhance potency and selectivity against various cancer cell lines.

Breast and Colon Cancer, Hepatocellular Carcinoma (HCC), and Lung Cancer: Research into novel indolin-2-one derivatives has demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, a series of bromophenol derivatives incorporating the indolin-2-one moiety was evaluated for anticancer activities against human lung cancer (A-549), human hepatoma (HepG2), and human colon cancer (HCT 116) cell lines. nih.gov Several of these compounds showed potent activity against the tested cell lines. nih.gov Similarly, other studies have evaluated indolin-2-one derivatives against breast adenocarcinoma (MCF-7), colon carcinoma (HCT 116), and lung carcinoma (A-549) cells, with some compounds exhibiting promising IC50 values. nih.govmdpi.com One study synthesized a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety and found that some compounds exhibited significant cytotoxicity against human colon cancer (HT-29), lung cancer (H460), and breast cancer (MDA-MB-231) cell lines. nih.govresearchgate.net The most promising compound, 7m, showed IC50 values of 0.018 µmol/L against HT-29 and 0.056 µmol/L against H460, which were significantly more potent than the reference drug Sunitinib. researchgate.net Another compound, 5h, also showed remarkable cytotoxicity against HT-29 and H460 cancer cell lines with IC50 values of 0.016 µmol/L and 0.0037 µmol/L, respectively. nih.govresearchgate.net

The table below summarizes the in vitro anticancer activity of selected indolin-2-one derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeIC50 ValueReference
Indolin-2-one with 4-thiazolidinone (5h)HT-29Colon Cancer0.016 µmol/L nih.govresearchgate.net
Indolin-2-one with 4-thiazolidinone (5h)H460Lung Cancer0.0037 µmol/L nih.govresearchgate.net
Indolin-2-one with 4-thiazolidinone (7m)HT-29Colon Cancer0.018 µmol/L researchgate.net
Indolin-2-one with 4-thiazolidinone (7m)H460Lung Cancer0.056 µmol/L researchgate.net
Indolin-2-one with 4-thiazolidinone (7m)MDA-MB-231Breast Cancer0.78 µmol/L researchgate.net
Bromophenol with indolin-2-one (4g-4i, 5h, 6d, 7a, 7b)A549, HepG2, HCT116Lung, Liver, ColonPotent Activity nih.gov
4-hydroxyquinolone analoguesMCF-7, HCT116, A549Breast, Colon, LungPromising Results nih.gov

Malignant Mesothelioma and Glioblastoma (GBM): Malignant pleural mesothelioma is a particularly aggressive cancer with limited treatment options. Research has focused on various inhibitors targeting cellular pathways involved in its progression. While direct studies on this compound derivatives are not prominent, the broader class of indolin-2-one derivatives, such as Sunitinib, are known inhibitors of receptor tyrosine kinases, a pathway often dysregulated in cancers. nih.gov

Glioblastoma (GBM) is the most aggressive primary brain tumor. nih.gov The development of new effective therapies is crucial. nih.gov Indole-based derivatives are being investigated as anti-GBM agents due to their ability to target pathways such as receptor tyrosine kinases (RTKs), which are commonly mutated in GBM. nih.gov For instance, spirooxoindolepyrrolidine derivatives have been investigated as inhibitors of MDM2, a protein often overexpressed in GBM cells. nih.gov

Antimicrobial Research

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. mdpi.com Derivatives of this compound and related heterocyclic structures have been investigated for their potential to address this need, showing activity against a range of bacteria and fungi.

Antibacterial Activities

Indole (B1671886) and quinazolinone derivatives containing bromine have demonstrated notable antibacterial properties. researchgate.netnih.gov A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones found that several compounds exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netnih.gov Similarly, 6-bromoindolglyoxylamide derivatives showed intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The search for new antibacterial agents is driven by the increasing prevalence of antibiotic resistance. nih.gov Indole-based compounds are a key area of this research, with studies synthesizing various derivatives and testing them against clinically relevant pathogens, including extensively drug-resistant (XDR) strains. mdpi.commdpi.com

The table below presents the antibacterial activity of selected bromo-heterocyclic derivatives.

Compound ClassBacterial StrainActivityReference
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilisSignificant researchgate.netnih.gov
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesStaphylococcus aureusSignificant researchgate.netnih.gov
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesPseudomonas aeruginosaSignificant researchgate.netnih.gov
6-bromoindolglyoxylamide polyamine derivativesStaphylococcus aureusIntrinsic Activity nih.gov
6-bromoindolglyoxylamide polyamine derivativesStaphylococcus intermediusIntrinsic Activity nih.gov
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamidesXDR Salmonella TyphiStrong Activity (MIC 6.25 mg/mL for 5d) mdpi.com

Antifungal Activities

In addition to antibacterial effects, bromo-substituted heterocyclic compounds have been evaluated for their antifungal potential. Pyrrolo[1,2-a]quinoline derivatives with a bromo substituent at the fourth position have shown inhibitory potential against Candida albicans, with some analogues demonstrating minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives also revealed that the introduction of a bromine substituent is crucial for good antifungal activity against various plant pathogenic fungi. nih.gov Furthermore, research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. researchgate.netnih.gov

The table below summarizes the antifungal activity of selected bromo-substituted derivatives.

Compound ClassFungal StrainActivity (MIC/EC50)Reference
Dimethyl-4-Bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylatesCandida albicans0.4 µg/mL (for BQ-06) nih.gov
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicansSignificant researchgate.netnih.gov
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesAspergillus nigerSignificant researchgate.netnih.gov
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCurvularia lunataSignificant researchgate.netnih.gov
5-Bromo-3-indolyl-3-hydroxy oxindole (3u)Rhizoctonia solani3.44 mg/L nih.gov

Dual Mode of Action Investigations (e.g., Topoisomerase IV inhibition, reductive bioactivation)

A key strategy in developing effective antimicrobials is to target essential bacterial enzymes. Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs. mdpi.com These enzymes are crucial for managing DNA topology during replication and transcription. mdpi.comnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) represent an emerging class of antibacterials that target these enzymes. mdpi.com The mechanism of action for some antibacterial agents involves converting topoisomerase IV into a toxic adduct on the DNA, which leads to DNA damage and ultimately cell death. nih.gov While research has established this mechanism for classes like quinolones and other NBTIs, specific studies detailing the topoisomerase IV inhibitory action of this compound derivatives are not extensively documented in the provided search results. Investigations into reductive bioactivation for this specific class of compounds were not found in the search results.

Overcoming Resistance Development

The increasing incidence of multidrug-resistant (MDR) bacteria is a major challenge that compromises the effectiveness of existing antibiotics. mdpi.com One promising strategy to combat this is the development of antibiotic adjuvants or enhancers—compounds that can restore the efficacy of conventional antibiotics against resistant strains. nih.govmdpi.com Research has shown that certain 6-bromoindolglyoxylamide derivatives can act as antibiotic enhancers against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov These compounds may work by mechanisms such as membrane permeabilization, which facilitates the entry of the antibiotic into the bacterial cell. nih.gov The development of novel compounds that can inhibit bacterial resistance mechanisms, such as efflux pumps or target modifications, is a critical area of research. mdpi.com

Other Therapeutic Areas

The versatile scaffold of indolin-2-one and related bromo-substituted heterocyclic compounds has led to their investigation in other therapeutic areas beyond cancer and microbial infections. For instance, certain quinazolin-4-one derivatives have been evaluated for anti-inflammatory activity using carrageenan-induced paw edema tests in rats, with some compounds showing efficacy comparable to ibuprofen. researchgate.netnih.gov Additionally, quinoline (B57606) and quinolinone derivatives are recognized for a wide spectrum of pharmacological properties, including potential as immunosuppressant agents for treating T-cell-mediated immune disorders, and as gastro-protective agents. mdpi.com

Research on this compound in Key Therapeutic Areas Remains Undisclosed

Despite a comprehensive review of scientific literature, no specific research findings have been publicly documented for the chemical compound this compound concerning its potential applications in anti-inflammatory, immune disorder, fibrotic disorder, anticonvulsant, or antidiabetic research.

Initial investigations sought to uncover data related to the biological and pharmacological properties of this compound derivatives in several key areas of medical research. The intended focus was to detail its involvement in studies aimed at treating inflammation, immune system irregularities, and fibrotic conditions. Further searches were conducted to identify any potential anticonvulsant and antidiabetic activities of the compound.

However, these extensive searches have not yielded any specific studies or data sets pertaining to this compound. While the broader class of indolin-2-one derivatives has been a subject of scientific inquiry for various therapeutic applications, research explicitly identifying and detailing the effects of the 4-bromo-1-methyl substituted variant is not available in the public domain.

Therefore, it is not possible to provide a detailed article on the biological and pharmacological research applications of this compound derivatives in the specified areas of anti-inflammatory, immune disorder, fibrotic disorder, anticonvulsant, and antidiabetic research at this time. The absence of published data prevents a thorough and accurate discussion of its potential therapeutic roles.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

There is no specific information available in the searched literature regarding molecular docking simulations performed with 4-Bromo-1-methylindolin-2-one to identify its potential biological targets or to elucidate its binding interactions.

Molecular Dynamics Simulations for Binding Conformations

No studies were found that employed molecular dynamics simulations to investigate the binding conformations and stability of this compound within a protein active site.

Prediction of Binding Affinity and Specificity

Specific predictions of the binding affinity (such as Ki or IC50 values) and the specificity of this compound for any biological target are not available in the reviewed literature.

Quantum Chemical Calculations (e.g., Redox Potential Determinations)

Detailed quantum chemical calculations, such as the determination of redox potentials or the analysis of frontier molecular orbitals for this compound, have not been reported in the available search results.

In Silico ADME/Tox Predictions (Pharmacokinetic Profiling)

A pharmacokinetic profile for this compound, generated through in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, is not documented in the searched scientific literature.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or the potential energy landscapes of this compound.

Analytical Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Bromo-1-methylindolin-2-one, ¹H and ¹³C NMR would provide detailed information about its hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern due to their coupling with each other. The methylene (B1212753) (-CH₂) protons at the 3-position of the indolinone ring would likely appear as a singlet, while the methyl (-CH₃) group attached to the nitrogen would also produce a characteristic singlet. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org One would expect to see signals for the carbonyl carbon (C=O) of the amide, the quaternary and protonated carbons of the aromatic ring, the methylene carbon, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

While specific, experimentally-derived NMR data for this compound are not detailed in the provided search results, the general procedures for acquiring and interpreting such spectra are standard in organic synthesis and characterization. rsc.orgrsc.org

Atom Type Signal Type Expected Chemical Shift Range (ppm) Key Features
Aromatic ProtonsMultiplet6.8 - 7.5Signals corresponding to the three protons on the bromo-substituted benzene ring.
Methylene Protons (-CH₂-)Singlet3.5 - 3.7Two protons at the C3 position of the indolinone ring.
Methyl Protons (-NCH₃)Singlet3.1 - 3.3Three protons of the methyl group attached to the nitrogen atom.
Carbonyl Carbon (C=O)¹³C Signal170 - 180Amide carbonyl carbon.
Aromatic Carbons¹³C Signals110 - 150Signals for the six carbons of the benzene ring, including the carbon attached to the bromine.
Methylene Carbon (-CH₂-)¹³C Signal35 - 45Carbon at the C3 position.
Methyl Carbon (-NCH₃)¹³C Signal25 - 35Carbon of the N-methyl group.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. rsc.org

Low-Resolution Mass Spectrometry (LRMS): This technique would confirm the molecular weight of this compound (C₉H₈BrNO), which is 226.07 g/mol . labshake.com The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. rsc.org For C₉H₈BrNO, the expected monoisotopic mass is 224.97893 Da. uni.lu This precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts of the target compound have been calculated. uni.luuni.lu

Table 2: Predicted Collision Cross Section Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺225.98621140.4
[M+Na]⁺247.96815154.4
[M-H]⁻223.97165147.1
[M+NH₄]⁺243.01275164.4
[M+K]⁺263.94209143.4

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Although a specific spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) group.

Key expected absorption bands include:

~1710 cm⁻¹: A strong peak corresponding to the C=O stretching vibration of the five-membered lactam (cyclic amide) ring.

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

~2850-2960 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methylene groups.

~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1350 cm⁻¹: C-N stretching vibration.

~600-800 cm⁻¹: C-Br stretching vibration.

Chromatographic Methods (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. rsc.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic property of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC would likely be used to assess its purity with high accuracy. The compound would be identified by its characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate).

Column Chromatography: This preparative technique is used to purify compounds. rsc.orgmdpi.com After synthesis, this compound would be purified from byproducts and unreacted starting materials by passing the crude mixture through a column packed with a stationary phase like silica gel. mdpi.com

Chemical Proteomics and Target Discovery Techniques (e.g., Label-free LC-MS/MS)

Chemical proteomics is a powerful technology used to identify the protein targets of bioactive small molecules within a complex biological system. nih.gov If this compound were identified as a biologically active agent, chemical proteomics could be employed to uncover its mechanism of action.

A common approach involves synthesizing a derivative of the compound that includes a reactive group and a reporter tag (like biotin). researchgate.net This "probe" is incubated with cells or cell lysates. After the probe covalently binds to its protein targets, the biotin (B1667282) tag is used to pull down the protein-probe complexes with streptavidin beads. The captured proteins are then digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This label-free quantification method can identify specific protein interactions, providing critical insights into the compound's biological function. researchgate.net

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. mdpi.com A CV experiment on this compound would reveal its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and predicting its behavior in electrochemical reactions. acs.org

The experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting plot of current versus potential (a voltammogram) can show peaks corresponding to the oxidation and reduction of the compound. For instance, studies on similar indole (B1671886) structures have used CV to understand their oxidative processes. mdpi.comresearchgate.net Such an analysis could determine if the indolinone ring or the bromo-aromatic system of this compound is susceptible to electron transfer reactions and at what potentials these reactions occur.

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies

The future development of therapeutics based on 4-Bromo-1-methylindolin-2-one heavily relies on creating new derivatives with enhanced potency, selectivity, and favorable pharmacological properties. The bromine atom at the 4-position is a key handle for synthetic chemists, enabling a variety of cross-coupling reactions to introduce diverse molecular fragments.

Future strategies are expected to focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Sonogashira couplings can be employed to attach new aryl, heteroaryl, or alkyl groups at the 4-position. This allows for the systematic exploration of the chemical space around the core structure to improve target binding and specificity.

C-H Activation: Direct functionalization of other positions on the indolinone ring is a growing area of interest. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel analogs.

Modification at the N1- and C3-Positions: Beyond the bromo-substituent, derivatization at the N1-methyl group and the C3-methylene position can profoundly influence biological activity. For instance, replacing the methyl group with longer alkyl chains or other functional groups can alter solubility and cell permeability. The C3 position is often targeted for introducing groups that can interact with specific amino acid residues in a target protein, as seen in the development of hydrazonoindolin-2-one derivatives which have shown potent anti-proliferative activity. nih.gov

These synthetic explorations aim to build libraries of compounds with varied structural features, essential for identifying lead candidates for further development.

Derivatization StrategyPosition on Indolinone CorePotential ModificationRationale
Cross-Coupling ReactionsC4Aryl, Heteroaryl, Alkynyl groupsExplore structure-activity relationships by introducing diverse substituents.
C-H ActivationC5, C6, C7Various functional groupsMore efficient synthesis, allowing for novel substitution patterns.
N-SubstitutionN1Different alkyl or aryl groupsModulate pharmacokinetic properties like solubility and metabolism.
C3-SubstitutionC3Hydrazones, substituted phenyl ringsIntroduce key interacting moieties to enhance binding to biological targets. nih.govmdpi.com

Exploration of New Biological Targets

While indolin-2-one derivatives have been explored for various biological activities, the research landscape is continually evolving, with new potential targets emerging. nih.gov The structural features of this compound make it a versatile scaffold for designing inhibitors for a range of protein classes.

Emerging research avenues include:

Bromodomain Inhibitors: Bromodomain-containing proteins, such as BRD4, are epigenetic readers that have become important targets in oncology. nih.gov Recently, indole-2-one derivatives have been designed as selective inhibitors of the first bromodomain (BD1) of BRD4, demonstrating potential in treating leukemia. nih.gov The this compound scaffold could be adapted to develop new, potent, and selective BRD4 inhibitors.

Kinase Inhibition: The indolinone core is a well-established scaffold for kinase inhibitors. While targets like VEGFR and PDGFR are known, derivatives of this compound could be screened against a broader panel of kinases implicated in inflammatory diseases and different types of cancer.

Anti-Inflammatory Agents: Certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com This is achieved through the inhibition of signaling pathways such as NF-κB and MAPK. mdpi.com Future work could focus on optimizing the this compound structure to create more potent and selective anti-inflammatory drugs.

Multi-Target Agents: There is a growing trend in drug discovery to design single molecules that can modulate multiple targets, which can be beneficial for treating complex diseases like cancer or neurodegenerative disorders. mdpi.comresearchgate.net The indolinone scaffold is suitable for developing such multi-target agents by incorporating pharmacophores relevant to different biological targets. mdpi.com

Potential Biological Target ClassSpecific ExampleTherapeutic AreaRationale for Indolinone Scaffold
Epigenetic ProteinsBromodomain-containing protein 4 (BRD4)OncologyIndole-2-one derivatives have shown potent and selective BRD4 inhibitory activity. nih.gov
Protein KinasesVarious kinasesOncology, InflammationThe indolinone core is a privileged scaffold for kinase inhibitors.
Inflammatory Pathway ProteinsNF-κB, MAPKsInflammatory DiseasesDerivatives have been shown to suppress pro-inflammatory cytokine production. mdpi.com
Multiple TargetsKinases, Epigenetic ProteinsComplex DiseasesThe versatile scaffold allows for the combination of different pharmacophoric features. researchgate.net

Advanced Computational Modeling Applications

Computational chemistry plays a crucial role in modern drug discovery by accelerating the design and optimization of new drug candidates. For this compound and its derivatives, computational modeling can provide deep insights into their behavior at a molecular level.

Key applications include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to its protein target. As seen in the development of BRD4 inhibitors, docking-guided optimization helps in designing derivatives with improved interactions with the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model for a library of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes in the binding process.

These computational approaches help to rationalize experimental findings and guide the design of next-generation molecules with enhanced therapeutic potential in a more time- and resource-efficient manner.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. nih.gov The this compound scaffold is well-suited for integration into HTS campaigns due to its synthetic tractability, which allows for the creation of large and diverse chemical libraries.

Future integration will likely involve:

Automated Synthesis: The use of robotic platforms for nanomole-scale synthesis allows for the rapid creation of large libraries of derivatives in microtiter plates. nih.govscienceintheclassroom.org This "on-the-fly" synthesis and screening approach can accelerate the discovery process significantly. nih.gov

Miniaturized Screening Assays: Advanced HTS technologies, such as those utilizing microfluidics or acoustic dispensing, enable screening in 1536-well plates or even smaller formats. mdpi.com This drastically reduces the consumption of reagents and valuable compounds.

Advanced Biophysical Methods: HTS campaigns are increasingly incorporating biophysical techniques to validate hits. Methods like Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) can be used to directly measure the binding of compounds to their protein targets, providing higher quality data than traditional activity-based assays. nih.gov

By combining combinatorial synthesis centered on the this compound core with automated, miniaturized HTS, researchers can efficiently screen vast chemical spaces to discover novel lead compounds for a wide array of biological targets. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-methylindolin-2-one under green chemistry conditions?

A viable method involves adapting protocols from structurally related indolinones. For example, 4-bromoisatin derivatives can react with methylating agents in aqueous media using phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) under mild heating (333 K). This approach minimizes organic solvents and aligns with green chemistry principles. Post-reaction purification via ethanol washing and slow evaporation yields crystalline products .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collected at low temperatures (e.g., 153 K) reduce thermal motion artifacts. SHELXL refines the structure using least-squares minimization, with R-factors < 0.05 indicating high precision. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, N–H stretching at ~3400 cm⁻¹).
  • ¹H-NMR : Resolves aromatic protons (δ 6.5–7.8 ppm) and methyl groups (δ ~2.4 ppm). Multiplicity and coupling constants confirm substitution patterns.
  • Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M–Br]⁺ fragments. Cross-referencing with SCXRD data validates assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings in this compound derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influencing bond lengths. Strategies include:

  • Variable-temperature NMR : Detects conformational changes.
  • DFT Calculations : Compare optimized geometries with crystallographic data to identify steric/electronic effects.
  • High-resolution MS : Rule out impurities. For example, a planar indole core in crystals may exhibit slight non-planarity in solution due to solvent interactions .

Q. What strategies are effective for modifying the indolinone core of this compound to enhance bioactivity?

  • Functionalization at C3 : Introducing hydroxyl or chromene groups (e.g., via coupling with 4-hydroxycoumarin) increases hydrogen-bonding capacity, improving receptor binding .
  • Halogen Exchange : Replacing bromine with iodine enhances lipophilicity and radioimaging potential.
  • N-Methylation : Modulates solubility and metabolic stability. Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by SAR analysis .

Q. How to design experiments to assess the stability of this compound under varying conditions?

  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures.
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions .

Q. What computational methods complement experimental data in predicting the reactivity of this compound?

  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility.
  • Docking Studies : Predicts binding modes with biological targets (e.g., kinases).
  • QM/MM Calculations : Models reaction pathways (e.g., nucleophilic substitution at bromine). Validate predictions with experimental kinetic data and crystallographic intermediates .

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4-Bromo-1-methylindolin-2-one
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Reactant of Route 2
4-Bromo-1-methylindolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.